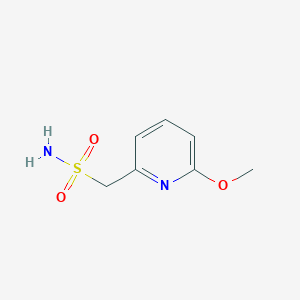
(6-Methoxypyridin-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-2-yl)methanesulfonamide typically involves the reaction of 6-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxypyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would produce an amine derivative .
Scientific Research Applications
(6-Methoxypyridin-2-yl)methanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Methoxypyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanesulfonamide: Unique due to its methoxy and sulfonamide functional groups.
(6-Hydroxypyridin-2-yl)methanesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
(6-Methoxypyridin-2-yl)ethanesulfonamide: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Biological Activity
(6-Methoxypyridin-2-yl)methanesulfonamide is an organic compound notable for its biological activity, particularly in medicinal chemistry. This article delves into its structure, synthesis, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O3S, with a molecular weight of approximately 218.24 g/mol. The compound features a pyridine ring substituted with a methoxy group and a methanesulfonamide moiety, which contributes to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyridine Ring : Starting from pyridine derivatives.
- Substitution Reactions : Introducing the methoxy and sulfonamide groups through nucleophilic substitution.
- Purification : Utilizing techniques like crystallization or chromatography to achieve the desired purity.
Antibacterial Properties
The sulfonamide group in this compound is associated with antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial cell proliferation.
Case Study : A study demonstrated that derivatives of methanesulfonamide exhibited selective inhibition of cyclooxygenase enzymes, indicating potential anti-inflammatory properties alongside antibacterial effects .
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor, particularly against cyclooxygenase enzymes involved in inflammatory pathways. This suggests its potential use in treating inflammatory diseases.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Cyclooxygenase-1 | 15 | |
| N-(5-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide | Cyclooxygenase-2 | 10 |
Interaction with Biological Targets
Studies have shown that this compound interacts with various biological targets, including receptors and enzymes. Its binding affinity to specific targets could provide insights into its mechanism of action and therapeutic potential.
Anticancer Activity
Emerging research also suggests potential anticancer properties. Compounds structurally similar to this compound have shown activity against various cancer cell lines.
Case Study : A related compound demonstrated IC50 values between 5–15 μM against lung carcinoma cell lines, indicating promising anticancer activity .
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
(6-methoxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-12-7-4-2-3-6(9-7)5-13(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |
InChI Key |
SXUCODPTDWVSNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















